![molecular formula C30H20N2 B1457222 9-Fenil-9H,9'H-[3,3']bicarbazolyl CAS No. 1060735-14-9](/img/structure/B1457222.png)
9-Fenil-9H,9'H-[3,3']bicarbazolyl
Descripción general
Descripción
9-Phenyl-9H,9'H-[3,3']bicarbazolyl is a useful research compound. Its molecular formula is C30H20N2 and its molecular weight is 408.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Phenyl-9H,9'H-[3,3']bicarbazolyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Phenyl-9H,9'H-[3,3']bicarbazolyl including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Elementos Electroluminiscentes Orgánicos
9-Fenil-9H,9’H-[3,3’]bicarbazolyl: es un actor significativo en el campo de los elementos electroluminiscentes (EL) orgánicos. Su estructura, que presenta dos anillos de carbazol unidos por un grupo fenilo, le confiere excelentes capacidades de transporte de huecos. Esto lo convierte en un material huésped de fosforescencia ideal en los diodos orgánicos emisores de luz (OLED). El compuesto es particularmente valioso en dispositivos EL orgánicos fosforescentes, donde contribuye a una alta eficiencia y durabilidad .
Tecnología de Pantallas OLED
En el ámbito de la tecnología de pantallas OLED, 9-Fenil-9H,9’H-[3,3’]bicarbazolyl sirve como un intermediario crucial para la síntesis de materiales electrónicos. Su papel en la fabricación de pantallas OLED es fundamental debido a sus propiedades electroluminiscentes, que se aprovechan para crear pantallas vibrantes con alta eficiencia luminosa .
Construcción de la Capa de Transporte de Huecos
El compuesto se utiliza dentro de la capa de transporte de huecos de los dispositivos EL. Esta capa es esencial para el movimiento de los portadores de carga entre los electrodos, asegurando el funcionamiento eficiente del dispositivo. Las propiedades electrónicas únicas de 9-Fenil-9H,9’H-[3,3’]bicarbazolyl facilitan el transporte óptimo de huecos, lo cual es fundamental para el rendimiento de los elementos EL .
Síntesis de Electrónica Orgánica
El proceso de síntesis de 9-Fenil-9H,9’H-[3,3’]bicarbazolyl está diseñado para ser adecuado para la producción industrial. Su alto rendimiento y simplicidad en el procesamiento posterior lo convierten en un valioso bloque de construcción en la síntesis orgánica y la ciencia de materiales, contribuyendo al avance de la electrónica orgánica .
Investigación de Propiedades Fotofísicas
La investigación de las propiedades fotofísicas de compuestos como 9-Fenil-9H,9’H-[3,3’]bicarbazolyl es crucial para comprender su comportamiento e interacciones con otras moléculas. La estructura de este compuesto permite una investigación detallada de su entorno electrónico y su influencia en la eficiencia radiativa, lo cual es vital para el desarrollo de nuevos luminóforos .
Tecnologías de Iluminación Avanzadas
El desarrollo de tecnologías de iluminación avanzadas se beneficia de las propiedades de 9-Fenil-9H,9’H-[3,3’]bicarbazolyl. Su estabilidad como películas delgadas y su capacidad para confinar excitones tripletes lo convierten en un material prometedor para la creación de soluciones de iluminación altamente eficientes y duraderas .
Mecanismo De Acción
Target of Action
The primary target of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is the organic electroluminescent (EL) elements, particularly in phosphorescent organic electroluminescent devices . It is used as an intermediate to synthesize electronic materials, such as OLED .
Mode of Action
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is utilized within the hole-transport layer, a crucial component of the device. This layer, intercalated between a pair of electrodes, plays a pivotal role in facilitating the movement of charge carriers, ensuring efficient operation of the device .
Biochemical Pathways
It is known that this compound is used in oled series, such as thiophene series, fluorene series, boronic acid series, and so on .
Pharmacokinetics
It is known that the compound has a boiling point of 6856±370 °C (Predicted) and a density of 123±01 g/cm3 (Predicted) .
Result of Action
The molecular and cellular effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl’s action primarily involve the facilitation of charge carrier movement in organic EL elements, leading to efficient operation of the device .
Action Environment
The action, efficacy, and stability of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl are influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature . .
Análisis Bioquímico
Biochemical Properties
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability .
Cellular Effects
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate the expression of genes related to antioxidant defenses, thereby impacting cellular metabolism and homeostasis. Furthermore, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl has been found to affect mitochondrial function, leading to changes in cellular energy production and apoptosis .
Molecular Mechanism
At the molecular level, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, thereby altering their function. For example, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl may inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl remains stable under dark and dry conditions but may degrade when exposed to light and moisture. Long-term effects on cellular function have been noted, with prolonged exposure leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, where a specific dosage range results in significant changes in biological responses .
Metabolic Pathways
9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can influence the metabolic flux and levels of various metabolites. The compound may also affect the activity of other enzymes and cofactors, leading to changes in metabolic processes and energy production .
Transport and Distribution
Within cells and tissues, 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is transported and distributed through interactions with transport proteins and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s distribution is also dependent on its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl to these compartments, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
3-(9H-carbazol-3-yl)-9-phenylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-8-22(9-3-1)32-29-13-7-5-11-24(29)26-19-21(15-17-30(26)32)20-14-16-28-25(18-20)23-10-4-6-12-27(23)31-28/h1-19,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLHQFSIDFAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=CC=CC=C65)C7=CC=CC=C72 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
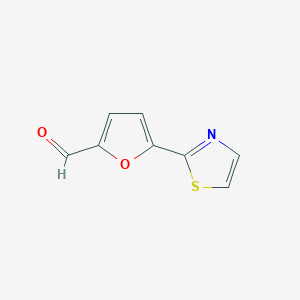
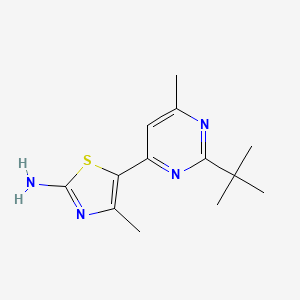
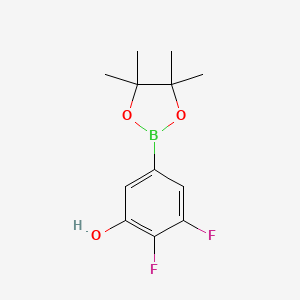
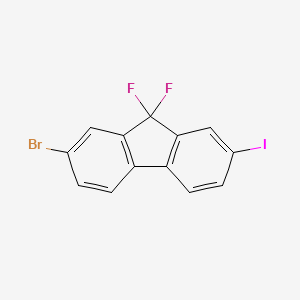
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
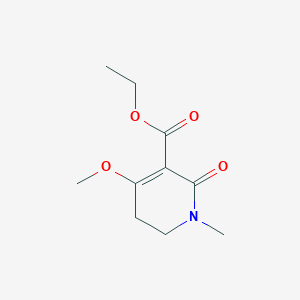
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
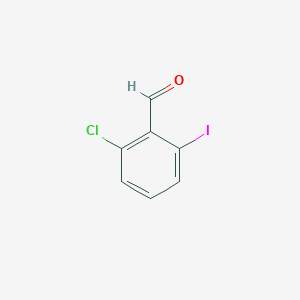
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
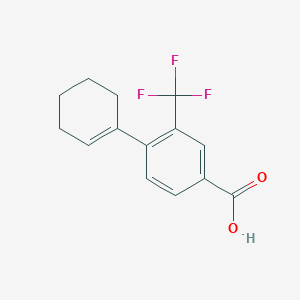
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
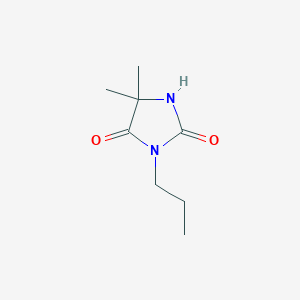
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
